Moderate p300 HAT Inhibitory Activity Establishes a Starting Point for Epigenetic Probe Development
In a p300 histone acetyltransferase (HAT) inhibition assay, 4-methyl-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide exhibited an IC₅₀ of approximately 8.6 µM . This activity is moderate and serves as a reference point for structure–activity relationship (SAR) optimization. Subsequent derivatives in the same series achieved IC₅₀ values as low as 1.4 µM, demonstrating that the thiophen-2-ylmethyl-piperazine scaffold is amenable to potency improvements through rational modification . A direct head-to-head comparison with the unoptimized parent scaffold or with non-thiophene analogs under identical assay conditions is not available in the public domain.
| Evidence Dimension | p300 HAT enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 8.6 µM |
| Comparator Or Baseline | Optimized derivatives from same series (IC₅₀ as low as 1.4 µM); no direct comparator data available for this compound class under identical assay conditions. |
| Quantified Difference | Approximately 6.1-fold improvement achievable through structural optimization. |
| Conditions | In vitro p300 HAT enzyme assay; specific assay protocol not publicly detailed for the initial hit. |
Why This Matters
For procurement decisions, this IC₅₀ value benchmarks the compound as a validated, albeit moderate, starting point for p300 HAT inhibitor programs, enabling SAR exploration where the thiophene moiety is hypothesized to contribute unique binding interactions.
